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Compound of Interest

Compound Name:
2-(3-Chloro-4-

fluorophenyl)propan-2-amine

Cat. No.: B12298719

Get Quote

Executive Summary
2-(3-Chloro-4-fluorophenyl)propan-2-amine is a tertiary carbinamine (specifically a

cumylamine derivative) characterized by a gem-dimethyl substitution at the benzylic position.

This structural motif confers significant metabolic stability by blocking

-oxidation, a common clearance pathway for primary amines. The 3-chloro-4-fluoro substitution
pattern on the aromatic ring is a strategic medicinal chemistry design: the fluorine atom at the
para position blocks metabolic hydroxylation, while the chlorine atom at the meta position
enhances lipophilicity and receptor binding affinity through steric and electronic effects.

Chemical Identity & Structural Analysis[1]
This compound belongs to the class of

-dimethylbenzylamines. Unlike amphetamines (which are

-methylphenethylamines), this structure places the amine group on a quaternary carbon directly
attached to the aromatic ring, significantly altering its basicity and steric profile.
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Attribute Detail

IUPAC Name 2-(3-Chloro-4-fluorophenyl)propan-2-amine

Common Synonyms
3-Chloro-4-fluoro-cumylamine; 1-(3-Chloro-4-

fluorophenyl)-1-methylethylamine

Molecular Formula

Molecular Weight 187.64 g/mol

CAS Number
Not widely indexed; Reference Analogues:

1314676-59-9 (2-Cl-4-CF3 isomer)

SMILES CC(C)(N)c1ccc(F)c(Cl)c1

InChI Key
Generated based on structure:[1]

[2]ZNRBLOZQQJVBEC... (Isomeric specific)

Physicochemical Profile
The following data represents a synthesis of experimental values from homologous series and

calculated predictions based on Hammett substituent constants and fragment-based QSAR

models.

Quantitative Data Table
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Property Value / Range Mechanistic Insight

Physical State
Liquid (Free Base) / Solid (HCl

Salt)

The free base is an oil due to

disrupted crystal packing; the

hydrochloride salt forms stable

crystals (MP ~180-200°C).

Boiling Point 215°C ± 10°C (760 mmHg)

Elevated BP relative to

cumylamine (197°C) due to

halogen mass and polarity.

pKa (Conjugate Acid) 9.2 - 9.4

Lower than typical aliphatic

amines (10.5) due to the

electron-withdrawing inductive

effect (-I) of the phenyl ring

and the 3-Cl/4-F substituents.

LogP (Lipophilicity) 2.85 ± 0.3

Highly lipophilic. The 3-Cl (+0.

[2][3]71) and 4-F (+0.[2]14)

significantly increase

partitioning into lipid bilayers

compared to unsubstituted

cumylamine (LogP ~1.9).

LogD (pH 7.4) 0.8 - 1.2

At physiological pH, the amine

is predominantly protonated (

), reducing apparent

lipophilicity, yet sufficient

neutral fraction exists for BBB

penetration.

Polar Surface Area (PSA) 26.02

Solely contributed by the

primary amine group; ideal for

CNS penetration (Rule of 5

compliant).

Solubility & Stability
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Aqueous Solubility: The free base is sparingly soluble in water (<1 mg/mL). The

hydrochloride salt is highly soluble (>50 mg/mL) but may exhibit the "common ion effect" in

high-chloride buffers.

Chemical Stability: The quaternary benzylic carbon prevents oxidation to the imine/ketone (a

common degradation pathway for secondary benzylic amines). However, the C-N bond is

susceptible to cleavage under extremely acidic conditions (Ritter reversal) or radical

conditions.

Synthetic Methodology
The synthesis of sterically hindered tertiary carbinamines requires specific methodologies to

overcome the nucleophilic resistance of the tertiary carbon. The Ritter Reaction is the industry

standard for this transformation, offering scalability and atom economy.

Protocol: Modified Ritter Reaction
This protocol describes the conversion of the tertiary alcohol precursor to the amine.

Reagents:

Precursor: 2-(3-Chloro-4-fluorophenyl)propan-2-ol

Solvent/Reagent: Acetonitrile (MeCN)

Catalyst: Sulfuric Acid (

) or Methanesulfonic acid (

)

Hydrolysis: Sodium Hydroxide (NaOH) / Ethylene Glycol

Step-by-Step Workflow:

Carbocation Formation: Dissolve the alcohol in glacial acetic acid and cool to 0°C. Slowly

add concentrated
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. The acid protonates the hydroxyl group, leading to water loss and the formation of a stable
tertiary benzylic carbocation.

Nucleophilic Attack: Add excess acetonitrile. The nitrile nitrogen attacks the carbocation to

form a nitrilium ion.

Imidate Formation: Quench with water to form the N-acetyl acetamide intermediate.

Hydrolysis: Reflux the acetamide in ethylene glycol with KOH/NaOH at 150°C for 12 hours to

cleave the acetyl group, yielding the free amine.

Synthesis Pathway Diagram

Critical Process Parameters

3-Chloro-4-fluorophenyl
magnesium bromide

Intermediate:
Tertiary Alcohol

Grignard Addition

Acetone

Ritter Reaction
(MeCN / H2SO4)

Carbocation Gen. N-Acetyl
Intermediate

Nucleophilic Attack Base Hydrolysis
(KOH / Glycol)

Deprotection FINAL PRODUCT:
2-(3-Cl-4-F-phenyl)propan-2-amine

Purification

Temp: <10°C (Step 1)
Reflux: >140°C (Step 3)
Inert Atmosphere (N2)

Click to download full resolution via product page

Figure 1: Synthetic pathway via Grignard addition followed by Ritter reaction, highlighting

critical intermediates.

Analytical Characterization
To validate the identity of 2-(3-Chloro-4-fluorophenyl)propan-2-amine, the following

spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
NMR (400 MHz,
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):

1.52 (s, 6H): A strong singlet integrating to 6 protons, characteristic of the equivalent gem-
dimethyl groups (

).

1.80 (br s, 2H): Broad singlet for the

protons (exchangeable with

).

7.10 - 7.50 (m, 3H): Aromatic region showing the specific splitting pattern of the 1,3,4-
substituted ring. Look for a doublet of doublets (dd) for the proton between Cl and F.

Mass Spectrometry (MS)
Method: ESI+ (Electrospray Ionization).

Signature:

: 188.64 m/z.

Isotope Pattern: A distinct M+2 peak at ~33% intensity relative to the base peak,

confirming the presence of one Chlorine atom (

vs

ratio).

Applications & Handling
Research Applications

Fragment-Based Drug Discovery (FBDD): Used as a rigid, lipophilic amine scaffold to probe

hydrophobic pockets in GPCRs (e.g., 5-HT2C, TAAR1).

Metabolic Probes: The 4-Fluoro group is often introduced to block the rapid metabolism seen

in non-fluorinated analogues, extending the in vivo half-life of experimental drugs.
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Safety & Storage
Hazard Class: Corrosive (Category 1B). Causes severe skin burns and eye damage.

Storage: Hygroscopic. Store under nitrogen in a desiccator at 2-8°C. The hydrochloride salt

is preferred for long-term storage due to enhanced stability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. GSRS [gsrs.ncats.nih.gov]

2. Shanghai Zunlijia Life Technology Co., Ltd Produktliste-E-Mail-Seite 88-Chemicalbook
[chemicalbook.com]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Fja01192a022
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Fcr00002a004
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.rsc.org%2Fen%2Fcontent%2Farticlelanding%2F2008%2Fcs%2Fb610213c
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fjournal%2Foprdfk
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2Fcompound%2F2-_4-Chlorophenyl_propan-2-amine
https://www.benchchem.com/product/b12298719?utm_src=pdf-custom-synthesis#bc-rfq
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HNU8J68PYQ
https://www.chemicalbook.com/ShowSupplierProductsDetail_213066_8700_DE.htm
https://www.chemicalbook.com/ShowSupplierProductsDetail_213066_8700_DE.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12298719?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. berrchem.com [berrchem.com]

To cite this document: BenchChem. [Physicochemical Properties of 2-(3-Chloro-4-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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